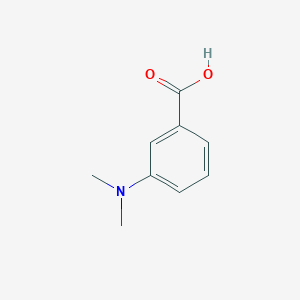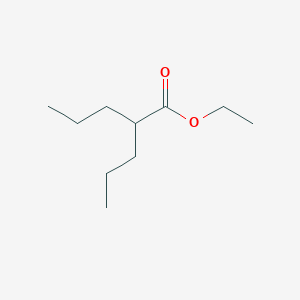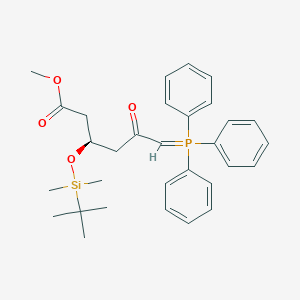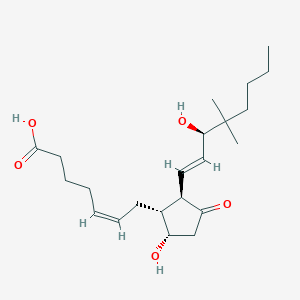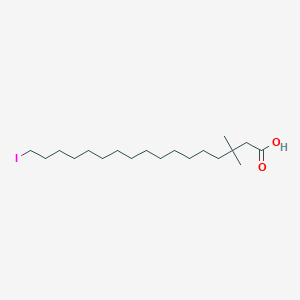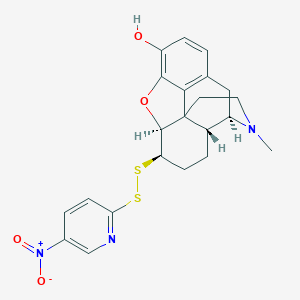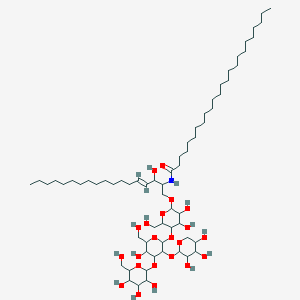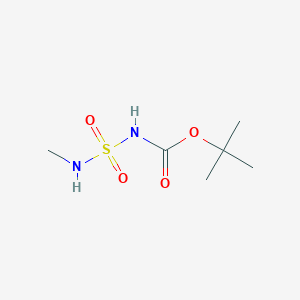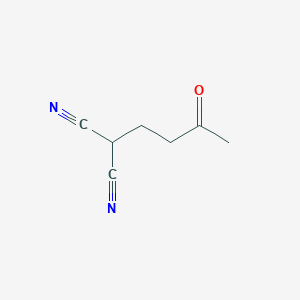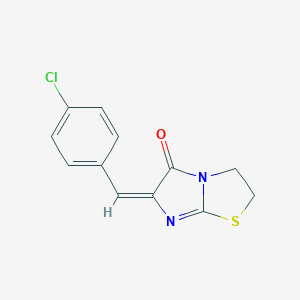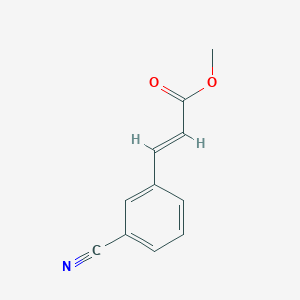
Methyl 3-(3-cyanophenyl)acrylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various cyanoacrylate derivatives has been explored in several studies. For instance, an efficient microwave-assisted reaction was developed to synthesize a series of novel 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates with moderate yields, characterized by various spectroscopic techniques . Similarly, a regioselective coupling method was described for producing ethyl 2-((alkylamino)(cyano)methyl) acrylates, leading to the first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate . Another study reported the synthesis of methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate using the Morita-Baylis-Hillman reaction scheme, with subsequent characterization and formation of metal complexes .
Molecular Structure Analysis
The molecular structure and conformation of methyl acrylate were investigated using gas electron diffraction and ab initio calculations, revealing a conformational equilibrium between s-cis and s-trans forms . The crystal structure of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was determined by single-crystal X-ray diffraction, showing a three-dimensional supramolecular network . Additionally, the molecular structure of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate was confirmed by single-crystal X-ray diffraction and various spectroscopic methods .
Chemical Reactions Analysis
The reactivity of cyanoacrylate derivatives in chemical reactions has been explored, such as the copolymerization of 4-cyanophenyl acrylate with methyl methacrylate, which was characterized and analyzed for monomer reactivity ratios . The novel diastereoselective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides was achieved through a one-pot reaction, with the stereochemistry confirmed by X-ray crystallography .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacrylate derivatives have been extensively studied. For example, the growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystals was investigated, with structural, optical, thermal, and electrical characterizations performed . The thermal stability and glass transition temperature of copolymers of 4-cyanophenyl acrylate with methyl methacrylate were found to vary with the composition . The crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was analyzed, highlighting the role of hydrogen bonding and C-H...π interactions . Lastly, the crystallinity induced by rigid anisotropic side groups in substituted biphenyl acrylates and methacrylates was demonstrated, with the polymers exhibiting high thermal stability .
Applications De Recherche Scientifique
-
- Application : (Meth)acrylates, including Methyl 3-(3-cyanophenyl)acrylate, are widely used in the production of polymers . They play an important role in our society with almost two billion pounds of polymer products based on acrylic esters produced each year .
- Methods : The majority of acrylic ester products in use today are still produced by radical polymerization . This process involves the reaction of (meth)acrylates with a catalyst under specific conditions .
- Results : Polymethacrylates and polyacrylates have high strength, high impact resistance, excellent heat and chemical stability, and a highly amorphous nature which results in excellent optical clarity . They are used widely as building plastics (Plexiglas, Lucite), in dental materials, paints, contact lenses, fibers, and viscosity modifiers .
-
- Application : (Meth)acrylates are used in the synthesis of functional polymers . These polymers are chemically reactive and are used as polymeric reagents or polymer supports in biochemical and chemical applications .
- Methods : The synthesis of a polymer with the planned pendant reactive group can be achieved in two ways: functionalization of a non-functional polymer by chemical modification, and binding of a reactive side group to the monomer and polymerization of this reactive group monomer by chain addition polymerization methods .
- Results : The synthesis and studies on (meth)acrylate polymers have attracted the attention of various groups recently . They have been successfully applied to obtain vinyl polymers .
-
- Application : (Meth)acrylates are used in the synthesis of new monomers and polymers . These polymers are chemically reactive and are used as polymeric reagents or polymer supports in biochemical and chemical applications .
- Methods : The synthesis of a polymer with the planned pendant reactive group can be achieved in two ways: functionalization of a non-functional polymer by chemical modification, and binding of a reactive side group to the monomer and polymerization of this reactive group monomer by chain addition polymerization methods .
- Results : The synthesis and studies on (meth)acrylate polymers have attracted the attention of various groups recently . They have been successfully applied to obtain vinyl polymers .
-
- Application : (Meth)acrylates are used in the production of various materials such as clothing fibers, tubing, gaskets, disposable gloves, and heat- and oil-resistant automotive elastomers .
- Methods : Random copolymers of (meth)acrylates with vinylidene chloride (Sarari), acrylonitrile, and ethylene are prepared and their properties are investigated .
- Results : These materials have found applications in various industries due to their unique properties .
-
- Application : Acrylates and its derivatives are used in many biomedical applications such as contact lenses and bone cements .
- Methods : These materials are synthesized by polymerizing acrylates with other monomers to achieve the desired properties .
- Results : These materials have shown excellent performance in their respective applications .
- Field : Organic Synthesis
- Application : (Meth)acrylates are used in the synthesis of new monomers and polymers . These polymers are chemically reactive and are used as polymeric reagents or polymer supports in biochemical and chemical applications .
- Methods : The synthesis of a polymer with the planned pendant reactive group can be achieved in two ways: functionalization of a non-functional polymer by chemical modification, and binding of a reactive side group to the monomer and polymerization of this reactive group monomer by chain addition polymerization methods .
- Results : The synthesis and studies on (meth)acrylate polymers have attracted the attention of various groups recently . They have been successfully applied to obtain vinyl polymers .
Safety And Hazards
Orientations Futures
“Methyl 3-(3-cyanophenyl)acrylate” and similar compounds have potential applications in various fields such as medical, electronic, food packaging, and environmental remediation . The use of biobased monomers is at the forefront of this trend . Future research could focus on the design and manufacture of novel materials which have a desired balance between flexibility and strength performance .
Propriétés
IUPAC Name |
methyl (E)-3-(3-cyanophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJYULBYGRTLPZ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-cyanophenyl)acrylate | |
CAS RN |
52116-81-1 | |
| Record name | 52116-81-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)
